N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound featuring multiple heterocyclic structures, including benzo[d]oxazole and thioxobenzo[d]oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and thioxobenzo[d]oxazole cores. These cores can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminophenol and carbon disulfide for the benzo[d]oxazole moiety. Subsequent steps may include coupling reactions, hydroxylation, and amide formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interaction with biological targets can be explored to develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound for drug development. Its structural features may be optimized to enhance its efficacy and reduce side effects in pharmaceutical formulations.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Benzoxazole derivatives: These compounds share the benzo[d]oxazole core and are known for their diverse biological activities.
Thioxobenzo[d]oxazole derivatives: These compounds contain the thioxobenzo[d]oxazole moiety and have been studied for their antimicrobial and anticancer properties.
Uniqueness: N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its combination of both benzo[d]oxazole and thioxobenzo[d]oxazole structures, which may confer distinct biological and chemical properties compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c27-18-10-9-14(13-15(18)22-25-16-5-1-3-7-19(16)29-22)24-21(28)11-12-26-17-6-2-4-8-20(17)30-23(26)31/h1-10,13,27H,11-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVUKNRGBBBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)CCN4C5=CC=CC=C5OC4=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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